N-Hydroxy-5-methylpyrazine-2-carboxamide is an organic compound that belongs to the pyrazine family, characterized by its unique molecular structure and potential applications in various scientific fields. This compound is notable for its role as an intermediate in the synthesis of biologically active molecules and its interactions with specific enzymes, which may lead to therapeutic applications.
N-Hydroxy-5-methylpyrazine-2-carboxamide is classified as a carboxamide due to its functional group. It is also categorized under pyrazines, which are nitrogen-containing heterocycles known for their diverse biological activities.
The synthesis of N-Hydroxy-5-methylpyrazine-2-carboxamide typically involves the following steps:
The reaction conditions may include heating under reflux and careful monitoring of pH levels to optimize yields. Purification techniques such as recrystallization or chromatography are often employed to isolate the desired compound in high purity.
N-Hydroxy-5-methylpyrazine-2-carboxamide features a nearly planar structure, which is crucial for its biological activity. The dihedral angle between the pyrazine ring and the carboxamide group is minimal, enhancing its ability to interact with biological targets.
N-Hydroxy-5-methylpyrazine-2-carboxamide can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions .
The mechanism of action of N-Hydroxy-5-methylpyrazine-2-carboxamide involves its interaction with specific enzymes or receptors in biological systems:
N-Hydroxy-5-methylpyrazine-2-carboxamide exhibits typical chemical behavior associated with carboxamides, including:
N-Hydroxy-5-methylpyrazine-2-carboxamide has several potential applications:
The synthesis of N-hydroxy-5-methylpyrazine-2-carboxamide relies heavily on 5-methylpyrazine-2-carboxylic acid (MPCA) as the key precursor. Industrial-scale production of MPCA predominantly employs selective oxidation of 2,5-dimethylpyrazine using stoichiometric oxidants. The patented process (CN100999502A) utilizes acetic anhydride and hydrogen peroxide to generate in situ peracetic acid, achieving regioselective oxidation at the C2 methyl group. Subsequent alkaline hydrolysis with sodium hydroxide yields MPCA with 85-92% purity after crystallization [1]. Alternative oxidation methods include:
Biotechnological routes have emerged as sustainable alternatives. Engineered Pseudomonas putida KT2440 strains expressing xylene monooxygenase (XMO) convert glucose-derived 2,5-dimethylpyrazine to MPCA via whole-cell biotransformation, achieving titers of 204 ± 24 mg/L in shake-flask cultures [9]. This microbial approach eliminates heavy metal waste but faces scalability challenges due to intermediate accumulation and lengthy fermentation cycles.
Table 1: Comparative Oxidation Methods for MPCA Synthesis
Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Peracetic Acid | Ac₂O/H₂O₂, then NaOH hydrolysis, 60°C | 85-92 | High regioselectivity | Acidic waste streams |
KMnO₄ Oxidation | KMnO₄/H₂SO₄, 5-10°C, 8h | 78 | Simple workup | MnO₂ sludge generation |
Catalytic Oxidation | Co/Mn/Br catalyst, AcOH, 80-100°C | 80-85 | Recyclable catalyst | Equipment corrosion |
Biocatalytic (XMO) | Engineered P. putida, glucose, 30°C | ~70* | Aqueous, ambient conditions | Low titer, long fermentation |
*Calculated from 204 mg/L titer [9]
The final stage involves carboxamide formation through MPCA activation followed by hydroxylamine coupling. Carbodiimide-mediated coupling (e.g., DCC, EDCI) with hydroxylamine hydrochloride in DMF gives 45-60% yields of the target hydroxamic acid. Recent advances employ in situ formation of acyl imidazoles using carbonyl diimidazole (CDI), reacting with hydroxylamine at 0-5°C to suppress racemization and improve yields to 75-82% [2] [10].
Halogenation of the pyrazine nucleus enables precise C-H functionalization for N-hydroxycarboxamide installation. Directed ortho-lithiation leverages the C2-carboxylic acid group as a directing group, enabling selective bromination at C5:
Alternative protecting group strategies enhance selectivity:
Table 2: Halogenation-Reduction Strategies for Pyrazine Functionalization
Strategy | Conditions | Regioselectivity (C5:C6) | Application |
---|---|---|---|
Directed ortho-lithiation | MPCA methyl ester, LDA, Br₂, -78°C, THF | 12:1 | Bromination for Suzuki coupling |
SEM-directed lithiation | MPCA-SEM amide, n-BuLi, electrophile, -78°C | >20:1 | Methylation/formylation at C5 |
Radical bromination | NBS, benzoyl peroxide, CCl₄, reflux | 3:1 | Non-directed functionalization |
Molecular modeling confirms that C5 substitution minimizes steric clash with the C2-carboxamide in the final product. Density Functional Theory (DFT) calculations reveal a 3.2 kcal/mol preference for C5-substituted intermediates over C6 isomers during Pd-catalyzed amidation [7].
The condensation of methylpyrazine-2-carboxylates with hydroxylamine necessitates activated ester intermediates. Dehydrating agents facilitate this by generating reactive species that undergo nucleophilic attack by hydroxylamine:
CDI-mediated activation offers significant advantages:
Table 3: Dehydrating Agent Efficiency in Hydroxamic Acid Formation
Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Byproduct |
---|---|---|---|---|---|
DCC | DMF | 25 | 12 | 52 | DCU (insoluble) |
EDCI | CH₂Cl₂ | 0 → 25 | 8 | 58 | Urea (soluble) |
SOCl₂ | THF | -30 → 0 | 3 | 60 | HCl |
T3P® (50% in EtOAc) | DMF | 25 | 2 | 73 | Phosphonic salts (soluble) |
CDI | THF | 25 | 2 | 82 | Imidazole (soluble) |
Solvent optimization reveals that ethereal solvents (THF, 2-MeTHF) minimize N-O bond reduction side reactions compared to amide solvents. In situ FTIR monitoring shows that DMF accelerates acyl imidazole decomposition above 30°C, while THF maintains intermediate stability for >6h [10].
Continuous flow chemistry addresses limitations in batch processing of N-hydroxycarboxamides, particularly exothermicity and impurity propagation. Multi-step telescoped synthesis integrates:
Microreactor designs enable precise thermal management:
Table 4: Continuous Flow Parameters for N-Hydroxycarboxamide Synthesis
Stage | Reactor Type | Temp (°C) | Residence Time | Key Performance Metric |
---|---|---|---|---|
CDI activation | PFR (SS, 0.5 mm ID) | 50 | 5 min | 99% imidazolide formation |
Hydroxylamine coupling | CSTR (5 mL volume) | 25 | 20 min | 95% conversion to product |
Quenching | Static mixer + PFR | 0-5 | 3 min | Complete acid/base neutralization |
Solvent exchange | Falling film evaporator | 40 | NA | THF recovery >90% |
Scale-up trials demonstrate 200 g/h productivity using a Corning AFR® module with integrated sensors for real-time Raman monitoring. Impurity profiling shows reduced levels of hydroxamate dimer (<0.3%) and residual hydroxylamine (<50 ppm) compared to batch processes [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3